SNX-2112 is a synthetic, small molecule inhibitor of heat shock protein 90 (Hsp90) [, , ], a molecular chaperone crucial for maintaining the conformational stability of various client proteins involved in cell proliferation, survival, and apoptosis [, , ]. In contrast to first-generation Hsp90 inhibitors like geldanamycin and its derivatives, SNX-2112 represents a second-generation inhibitor with distinct properties and improved characteristics []. It exhibits potent anticancer activity across a broad spectrum of cancer cell lines, including breast cancer, melanoma, multiple myeloma, esophageal cancer, and non-small cell lung cancer [, , , , , , , ].
SNX-2112 effectively inhibits the proliferation of various cancer cells, including melanoma [], cervical cancer [], tongue squamous cell carcinoma [], multiple myeloma [], soft tissue sarcomas [], non-small cell lung cancer [], esophageal cancer [, ], and breast cancer [, ]. This growth inhibition is often accompanied by the induction of apoptosis, mediated by caspase activation and PARP cleavage [, , , , , ].
SNX-2112 disrupts several crucial signaling pathways involved in tumor growth and survival, including the Akt/mTOR pathway [, ], MAPK pathway [, ], Wnt/β-catenin pathway [], ERK/c-fos pathway [], and NF-κB pathway [, ]. This broad modulation of signaling pathways contributes to its potent antitumor activity.
SNX-2112 demonstrates promising potential in overcoming drug resistance in various cancers. It can enhance the efficacy of TRAIL in TRAIL-resistant cervical cancer cells []. Additionally, SNX-2112 maintains its antitumor activity in MET-amplified tumor cells that have acquired resistance to selective MET kinase inhibitors []. This ability to overcome resistance highlights its potential value in addressing therapeutic challenges.
Research suggests that SNX-2112 can enhance antigen presentation on the surface of tumor cells, potentially increasing their susceptibility to immune recognition and attack by T cells []. This suggests potential applications in cancer immunotherapy, particularly in combination with checkpoint inhibitors [].
In addition to its direct effects on cancer cells, SNX-2112 exhibits anti-angiogenic activity by inhibiting capillary-like tube formation by human umbilical vein endothelial cells []. Moreover, it inhibits osteoclast formation, which plays a crucial role in bone metastasis [, ]. These findings highlight its potential for targeting the tumor microenvironment.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: